Cas no 1365969-24-9 (3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine)

3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine structure
1365969-24-9 structure
商品名:3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine
CAS番号:1365969-24-9
MF:C7H12N4
メガワット:152.196980476379
CID:4787815

3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine 化学的及び物理的性質

名前と識別子

    • 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine
    • 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine
    • 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
    • インチ: 1S/C7H12N4/c1-6-9-10-7-8-4-2-3-5-11(6)7/h2-5H2,1H3,(H,8,10)
    • InChIKey: DLVKBRSPRACWDI-UHFFFAOYSA-N
    • ほほえんだ: N12C(C)=NN=C1NCCCC2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 42.7

3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
075930-1g
3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine
1365969-24-9
1g
£750.00 2022-03-01
Chemenu
CM320179-1g
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
1365969-24-9 95%
1g
$687 2023-03-05

3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine 関連文献

3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepineに関する追加情報

Comprehensive Overview of 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine (CAS No. 1365969-24-9)

3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine (CAS No. 1365969-24-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound belongs to the class of triazolodiazepines, which are known for their potential applications in drug discovery and development. The presence of both triazole and diazepine rings in its structure makes it a versatile scaffold for designing novel therapeutic agents.

In recent years, the demand for heterocyclic compounds like 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine has surged, driven by the growing interest in small molecule drug discovery and targeted therapies. Researchers are particularly intrigued by its potential role in modulating central nervous system (CNS) targets, given the structural similarities to other diazepine derivatives. This compound's pharmacokinetic properties and binding affinity are currently under investigation, with preliminary studies suggesting promising results.

The synthesis of 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine involves multi-step organic reactions, including cyclization and functional group transformations. Its molecular formula and structural elucidation have been confirmed through advanced analytical techniques such as NMR spectroscopy and mass spectrometry. The compound's stability and solubility profiles are critical factors for its potential formulation into drug products, making it a subject of ongoing optimization studies.

One of the most frequently searched questions related to this compound is: "What are the potential applications of 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine in medicine?" While definitive clinical applications are yet to be established, its structural features suggest possible utility in neurological disorders, anxiety management, and sleep regulation. These areas align with current trends in personalized medicine and neuropharmacology, where researchers are actively seeking compounds with improved efficacy and fewer side effects.

Another hot topic in the scientific community is the computational modeling of 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine to predict its interactions with biological targets. Molecular docking studies and QSAR (Quantitative Structure-Activity Relationship) analyses are being employed to explore its potential as a lead compound for further development. These approaches are part of the broader shift toward AI-driven drug discovery, a trend that has gained momentum in recent years.

From a commercial perspective, 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine is available as a research chemical for academic and industrial laboratories. Its CAS No. 1365969-24-9 serves as a unique identifier in chemical databases, facilitating procurement and regulatory compliance. Suppliers often highlight its high purity and batch-to-batch consistency, which are essential for reproducible experimental results.

In summary, 3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine represents a fascinating area of research with potential implications for drug development and biochemical studies. Its unique structure and emerging applications make it a compound worth watching in the evolving landscape of medicinal chemistry. As scientific understanding advances, this molecule may unlock new opportunities for addressing unmet medical needs.

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